molecular formula C7H16ClNO2 B2640994 3-Amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride CAS No. 2413866-56-3

3-Amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride

Cat. No.: B2640994
CAS No.: 2413866-56-3
M. Wt: 181.66
InChI Key: RVZYHWLJDPPMFS-UHFFFAOYSA-N
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Description

3-Amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride is a chemical compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a cyclobutane derivative with an amine and a hydroxymethyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted cyclobutane derivatives.

Scientific Research Applications

3-Amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(hydroxymethyl)propane-1,3-diol;hydrochloride
  • 3-Amino-3-(hydroxymethyl)oxindole
  • 2-(3-Amino-3-deoxy-b-d-xylofuranosyl)thiazole-4-carboxamide

Uniqueness

3-Amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride is unique due to its cyclobutane ring structure, which imparts specific chemical and physical properties

Properties

IUPAC Name

3-amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2)5(10)3-7(6,8)4-9;/h5,9-10H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXAJYCINSWMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(CO)N)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413866-56-3
Record name 3-amino-3-(hydroxymethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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